molecular formula C17H23N3O4 B5545989 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine

Cat. No. B5545989
M. Wt: 333.4 g/mol
InChI Key: VTMFAWBKISGTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that involves multiple functional groups, including imidazole, furan, piperidine, and methoxy groups. Its synthesis and study are of interest due to the potential applications in various fields, including material science, pharmaceuticals, and chemical research. However, direct studies or detailed information on this exact compound are scarce.

Synthesis Analysis

The synthesis of complex organic compounds like this one typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For example, Halim and Ibrahim (2021) discussed the synthesis and spectral analysis of a novel compound using FT-IR, structural, thermochemical, and DFT/TD-DFT study methods, highlighting the meticulous approach required for creating and analyzing complex organic molecules (Halim & Ibrahim, 2021).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. It could potentially be explored for use in medicinal chemistry, given the presence of the imidazole and piperidine rings, which are common structural components in many pharmaceuticals .

properties

IUPAC Name

[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-11-10-19-9-7-18-16(19)13-4-3-8-20(12-13)17(21)14-5-6-15(23-2)24-14/h5-7,9,13H,3-4,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMFAWBKISGTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine

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